(4-methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
(4-methylphenyl)-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O/c1-19-11-13-21(14-12-19)26(31)30-17-15-29(16-18-30)25-24(20-7-3-2-4-8-20)27-22-9-5-6-10-23(22)28-25/h2-14H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKCEYQJKVWLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158902 | |
| Record name | (4-Methylphenyl)[4-(3-phenyl-2-quinoxalinyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774551-37-0 | |
| Record name | (4-Methylphenyl)[4-(3-phenyl-2-quinoxalinyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774551-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylphenyl)[4-(3-phenyl-2-quinoxalinyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the quinoxaline derivative with a suitable piperazine compound.
Methanone Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
(4-methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Piperazine-Based Compounds with Quinoxaline Moieties
- 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone (): Structural Differences: Replaces the 3-phenylquinoxaline with a 3-methylquinoxaline and introduces a sulfanyl linker.
Quinoline and Piperazine Hybrids
- (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone (): Structural Differences: Substitutes quinoxaline with a 4-hydroxyquinoline core and adds a pyridine-ethyl group. Implications: The hydroxyquinoline moiety may enhance metal chelation and antibacterial activity, while the pyridine group improves blood-brain barrier penetration .
Cardiovascular-Targeted Piperazine Derivatives
- (4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone (): Structural Differences: Incorporates a hydroxypropoxy linker and dimethylphenyl group instead of quinoxaline. Implications: The hydroxypropoxy chain mimics Ranolazine’s structure, suggesting sodium channel modulation for angina treatment .
Substituent Effects on Pharmacological and Physicochemical Properties
Aromatic and Heterocyclic Substituents
| Compound | Key Substituents | Molecular Weight (g/mol) | Bioactivity Insights |
|---|---|---|---|
| Target Compound | 3-Phenylquinoxaline, 4-methylphenyl | ~450 (estimated) | Potential DNA interaction/kinase inhibition |
| (3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone () | Fluorophenyl, methoxybenzyl | 328.4 | Enhanced receptor selectivity due to fluorine’s electronegativity |
| [4-(3-methoxyphenyl)piperazin-1-yl][3-(1H-pyrrol-1-yl)phenyl]methanone () | Methoxyphenyl, pyrrole | 361.4 | Dual aromatic systems may improve CNS penetration |
Impact of Functional Groups
- Quinoxaline vs.
- Fluorine and Methoxy Groups :
- Fluorine () enhances metabolic stability and bioavailability; methoxy groups () improve solubility but may reduce membrane permeability .
Biological Activity
The compound (4-methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring linked to a quinoxaline moiety, which is significant for its biological interactions.
Biological Activity Overview
Recent studies have highlighted the potential of quinoxaline derivatives in various therapeutic areas. The compound has been primarily investigated for its anticancer and antimicrobial activities.
Anticancer Activity
- Mechanism of Action : Quinoxaline derivatives often exhibit their anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. They may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
-
Efficacy Studies :
- In vitro studies demonstrated that related quinoxaline compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values of 1.9 µg/mL on HCT-116 and 2.3 µg/mL on MCF-7 cell lines, indicating potent activity compared to reference drugs like doxorubicin (IC50 = 3.23 µg/mL) .
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties:
- Activity Against Bacteria and Fungi : Several studies have indicated that these compounds possess significant antibacterial and antifungal activities, potentially through the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
Several case studies illustrate the biological activity of quinoxaline derivatives:
- Antitumor Agents : A study investigating a series of quinoxaline derivatives found that modifications to the piperazine ring significantly influenced their cytotoxicity against cancer cells. The most active compounds were those with electron-donating groups that enhanced their interaction with cellular targets .
- Neuroprotective Effects : Another study explored the neuroprotective potential of quinoxaline derivatives in models of neurodegenerative diseases. The results suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells .
Data Tables
Q & A
Q. What are the key synthetic routes for synthesizing (4-methylphenyl)[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Quinoxaline core formation : Cyclocondensation of o-phenylenediamine with diketones or α-keto acids under reflux conditions (e.g., ethanol, 80°C) .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the quinoxaline scaffold .
- Methanone linkage : Friedel-Crafts acylation or carbonylative cross-coupling to introduce the 4-methylphenyl group . Purification often requires column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and recrystallization .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- NMR spectroscopy : H and C NMR confirm connectivity of the quinoxaline, piperazine, and 4-methylphenyl groups. Aromatic proton signals in the 7.0–8.5 ppm range and piperazine methylene protons at 2.5–3.5 ppm are diagnostic .
- X-ray crystallography : Resolves spatial arrangement, particularly the planarity of the quinoxaline ring and torsion angles between the piperazine and aryl groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNO) .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs (e.g., piperazine-quinoxaline hybrids), potential targets include:
- Protein kinases : Inhibition of ATP-binding sites due to planar quinoxaline and piperazine flexibility .
- Neurotransmitter receptors : Interaction with serotonin (5-HT) or dopamine receptors via the piperazine moiety .
- DNA intercalation : Quinoxaline’s aromatic system may enable binding to nucleic acids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperazine coupling .
- Catalyst systems : Palladium catalysts (e.g., Pd(OAc)/Xantphos) improve cross-coupling efficiency in quinoxaline functionalization .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during acylation steps .
- Workflow automation : Use of flow chemistry for exothermic steps (e.g., Friedel-Crafts) reduces decomposition .
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Compound purity : Validate via HPLC (>95% purity) to exclude confounding effects from impurities .
- Cellular context : Test in isogenic cell lines to isolate target-specific effects vs. off-target interactions .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Q. What computational strategies predict binding modes and selectivity for kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets. Focus on hydrogen bonding with hinge regions (e.g., quinoxaline N-atoms) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for analogs with modified substituents .
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility in pharmacological assays?
- Formulation optimization : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or cyclodextrin-based encapsulation .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the 4-methylphenyl moiety .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon ligand binding .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target .
- CRISPR-Cas9 knockout : Compare activity in wild-type vs. target-knockout cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
